N'~1~,N'~9~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide
Description
N’,N’-BIS[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes two indole moieties linked by a nonanedihydrazide chain
Properties
Molecular Formula |
C25H26N6O4 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]nonanediamide |
InChI |
InChI=1S/C25H26N6O4/c32-20(28-30-22-16-10-6-8-12-18(16)26-24(22)34)14-4-2-1-3-5-15-21(33)29-31-23-17-11-7-9-13-19(17)27-25(23)35/h6-13,26-27,34-35H,1-5,14-15H2 |
InChI Key |
HRKYNIBVSAOKTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCCCCCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-BIS[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE typically involves the condensation of isatin derivatives with nonanedihydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization and chromatography to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’,N’-BIS[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’,N’-BIS[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N’,N’-BIS[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-oxalamide: Similar in structure but with different functional groups.
N,N’-Bis(azidocarbonyl) hydrazine: Shares the hydrazine linkage but differs in the attached groups.
N,N’-Bis(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-oxalamide: Another structurally related compound with distinct properties.
Uniqueness
N’,N’-BIS[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]NONANEDIHYDRAZIDE is unique due to its specific indole-based structure, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
